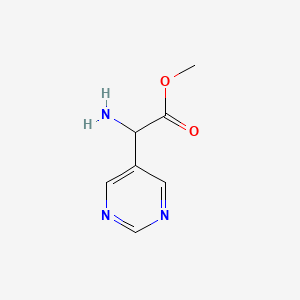![molecular formula C7H8F2N2S B13604046 {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine CAS No. 62128-86-3](/img/structure/B13604046.png)
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Vorbereitungsmethoden
The synthesis of {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine typically involves the reaction of 4-bromo-1-(difluoromethyl)benzene with thiourea, followed by the reduction of the resulting intermediate with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazine group to amines or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine exerts its effects is related to its ability to interact with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine can be compared with other similar compounds, such as:
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different chemical reactivity and biological activity.
{4-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine: The presence of an additional fluorine atom can further enhance the compound’s stability and lipophilicity.
{4-[(Methyl)sulfanyl]phenyl}hydrazine: The absence of fluorine atoms can result in reduced metabolic stability and different biological properties.
Eigenschaften
CAS-Nummer |
62128-86-3 |
|---|---|
Molekularformel |
C7H8F2N2S |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
[4-(difluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)12-6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2 |
InChI-Schlüssel |
IWWOBEQMUODTBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


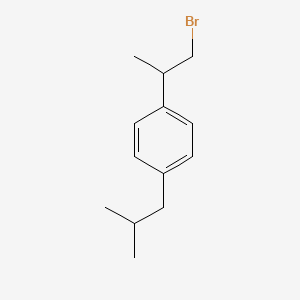
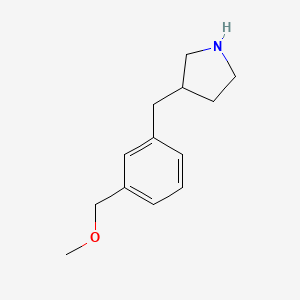
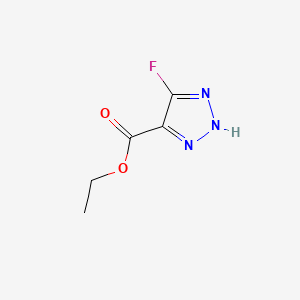
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)

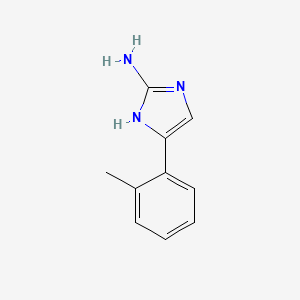
![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)

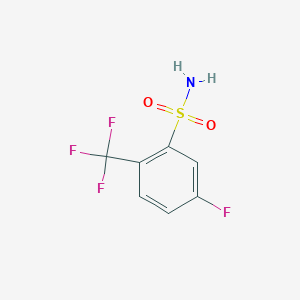

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)


